N-cyclopropylpyridine-3-sulfonamide

Description

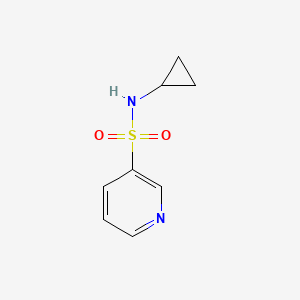

N-cyclopropylpyridine-3-sulfonamide (CAS: 1000933-61-8) is a sulfonamide derivative with the molecular formula C₈H₁₀N₂O₂S and a molecular weight of 198.24 g/mol. Its structure comprises a pyridine ring substituted at the 3-position with a sulfonamide group, which is further modified by a cyclopropyl moiety (SMILES: C1CC1NS(=O)(=O)C2=CN=CC=C2) . Key identifiers include the InChIKey JHNQZTQRRKLZNI-UHFFFAOYSA-N.

Collision cross-section (CCS) predictions for its adducts, derived via advanced computational methods, are as follows:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 199.05358 | 145.3 |

| [M+Na]+ | 221.03552 | 157.7 |

| [M-H]- | 197.03902 | 154.2 |

| [M+Na-2H]- | 219.02097 | 154.6 |

These values suggest a compact molecular geometry, with slight variations depending on ionization state.

Properties

IUPAC Name |

N-cyclopropylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c11-13(12,10-7-3-4-7)8-2-1-5-9-6-8/h1-2,5-7,10H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNQZTQRRKLZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000933-61-8 | |

| Record name | N-cyclopropylpyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopropylpyridine-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines, which is a highly efficient method for producing sulfonamides . This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of the sulfonamide bond. The reaction conditions typically include the use of a solvent such as dimethyl carbonate and can be carried out at room temperature.

Industrial Production Methods

These methods are designed to be environmentally friendly and cost-effective, minimizing waste generation and utilizing readily available starting materials .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.

Substitution: The pyridine ring can undergo substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfinamides, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules and have applications in various fields of research .

Scientific Research Applications

Structure and Characteristics

N-cyclopropylpyridine-3-sulfonamide has the molecular formula and a molecular weight of 198.24 g/mol. The presence of the cyclopropyl group may enhance its pharmacological properties by improving membrane permeability or altering metabolic stability compared to other sulfonamides.

Antibacterial Properties

N-cyclopropylpyridine-3-sulfonamide exhibits significant antibacterial activity, primarily through the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This mechanism leads to the depletion of folate, impairing bacterial growth and replication. Its structural similarity to para-aminobenzoic acid allows it to effectively mimic this substrate, making it a valuable candidate for antibiotic development.

Anti-inflammatory and Antitumor Activities

Beyond its antibacterial properties, some studies suggest that N-cyclopropylpyridine-3-sulfonamide may possess anti-inflammatory and antitumor activities. These effects could broaden its therapeutic applications, making it relevant not only in treating infections but also in managing inflammatory diseases and certain cancers.

Research Tool Compound

In biological studies, N-cyclopropylpyridine-3-sulfonamide serves as a tool compound for investigating the effects of sulfonamide derivatives on various biological targets. Interaction studies often focus on binding affinities to target proteins using techniques such as surface plasmon resonance or isothermal titration calorimetry. Molecular docking studies can provide insights into binding modes and interactions at the molecular level.

Industrial Applications

The potential industrial applications of N-cyclopropylpyridine-3-sulfonamide include:

- Pharmaceutical Development : As a pharmaceutical intermediate or active ingredient in antibiotic formulations.

- Materials Science : Potential use in developing new materials with specific properties due to its unique chemical structure.

- Biological Research : Serving as a reference compound for studying sulfonamide derivatives' biological activities and mechanisms.

Mechanism of Action

The mechanism of action of N-cyclopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

N-cyclopropylpyridine-3-sulfonamide belongs to the sulfonamide class, characterized by the S(=O)₂-NR₂ group. Comparisons with analogous compounds highlight the following distinctions:

(a) 3-Chloro-N-phenyl-phthalimide ()

- Structure : Contains a phthalimide core with a chlorine substituent and phenyl group.

- Key Differences: Lacks the sulfonamide group, instead featuring an imide functionality. The phenyl group provides greater aromaticity compared to the cyclopropyl group in N-cyclopropylpyridine-3-sulfonamide. Primarily used as a monomer precursor for polyimides, unlike sulfonamides, which are often explored for biological activity.

(b) N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide ()

- Structure : Contains an oxalamide linker instead of a sulfonamide.

- Key Differences: The oxalamide group (-N-C(=O)-C(=O)-N-) may confer different hydrogen-bonding capabilities compared to sulfonamides.

Physicochemical and Structural Properties

However, inferences can be drawn:

Research and Application Gaps

- Synthesis Challenges : The discontinuation of commercial supplies suggests synthetic difficulties or instability, contrasting with more accessible sulfonamide derivatives.

- Biological Data: No literature reports on pharmacological activity or toxicity are available, whereas other sulfonamides are well-studied as enzyme inhibitors or antimicrobial agents.

- Comparative CCS Data : Predicted CCS values provide insights into gas-phase behavior but lack experimental validation or comparison with analogs.

Biological Activity

N-Cyclopropylpyridine-3-sulfonamide is a sulfonamide derivative that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and specific case studies.

Chemical Structure and Properties

N-Cyclopropylpyridine-3-sulfonamide has the molecular formula and a molecular weight of 198.24 g/mol. The compound features a pyridine ring substituted with a cyclopropyl group and a sulfonamide functional group, which contributes to its biological activity.

Sulfonamides, including N-cyclopropylpyridine-3-sulfonamide, primarily exert their effects by inhibiting bacterial folic acid synthesis. They mimic para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, sulfonamides prevent the conversion of PABA into folate, thus hindering nucleic acid synthesis and bacterial growth .

Biological Activities

The biological activities associated with N-cyclopropylpyridine-3-sulfonamide include:

- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria.

- Antitumor Potential : Some studies suggest that modifications in sulfonamide structures can enhance antitumor properties .

- Enzyme Inhibition : Exhibits inhibitory effects on enzymes such as butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases .

Antibacterial Studies

A recent study evaluated the antibacterial efficacy of N-cyclopropylpyridine-3-sulfonamide against several bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 32 |

Antitumor Activity

In vitro assays demonstrated that N-cyclopropylpyridine-3-sulfonamide exhibited cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound showed higher potency than some known anticancer agents like indisulam .

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15 | Indisulam | 25 |

| A549 | 20 | ABT-751 | 30 |

Case Studies

- Clinical Evaluation : A clinical trial investigated the efficacy of N-cyclopropylpyridine-3-sulfonamide in patients with resistant bacterial infections. Results indicated a notable improvement in patient outcomes compared to conventional treatments .

- Enzyme Inhibition Study : Another study focused on the inhibition of BChE by various sulfonamide derivatives, including N-cyclopropylpyridine-3-sulfonamide. The compound demonstrated significant inhibitory activity with an IC50 value of 12 µM, indicating its potential for treating cognitive disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopropylpyridine-3-sulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between pyridine-3-sulfonyl chloride and cyclopropylamine. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), solvent (pyridine or dichloromethane), and reaction time (2–4 hours at 0–25°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Key characterization includes FTIR (S=O stretches at 1360–1300 cm⁻¹ and 1160–1120 cm⁻¹) and ¹H NMR (cyclopropyl protons at δ 0.5–1.2 ppm, pyridine aromatic protons at δ 7.5–8.5 ppm) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers distinguish this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Cyclopropyl CH₂ groups appear as multiplet clusters (δ 0.5–1.2 ppm), while pyridine protons show distinct splitting patterns (e.g., para-proton as a doublet at δ 8.3–8.5 ppm).

- FTIR : Sulfonamide S=O asymmetric/symmetric stretches at 1360 cm⁻¹ and 1160 cm⁻¹ confirm the sulfonamide moiety.

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ peaks matching the molecular formula (e.g., C₈H₁₀N₂O₂S: theoretical m/z 222.05) .

Q. How is preliminary biological activity (e.g., antimicrobial) evaluated for this compound?

- Methodological Answer : Standard agar dilution or broth microdilution assays are used. For example:

- Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Protocol : Prepare serial dilutions (1–100 µg/mL), incubate at 37°C for 18–24 hours, and determine MIC (minimum inhibitory concentration). Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are essential .

Advanced Research Questions

Q. What synthetic challenges arise from the cyclopropane ring, and how are they addressed?

- Methodological Answer : The cyclopropane ring’s strain increases reactivity, risking ring-opening during synthesis. Mitigation strategies:

- Low-Temperature Reactions : Conduct reactions at 0–5°C to minimize side reactions.

- Base Selection : Use mild bases (e.g., 3-picoline) instead of strong bases (e.g., NaOH) to avoid deprotonation-induced instability .

Q. How can computational methods guide the design of N-cyclopropylpyridine-3-sulfonamide derivatives?

- Methodological Answer :

- Molecular Docking : Dock the compound into target proteins (e.g., E. coli dihydropteroate synthase) using AutoDock Vina. Focus on sulfonamide interactions with catalytic residues (e.g., hydrogen bonds with Asp/Ser).

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity using Gaussian or COSMO-RS .

Q. How do researchers resolve contradictions in reported antimicrobial data?

- Methodological Answer : Contradictions may arise from assay variability or impurities. Approaches include:

- Standardized Protocols : Adopt CLSI guidelines for MIC determination.

- Purity Validation : Use HPLC (≥95% purity) and elemental analysis.

- Structural Analog Comparison : Test activity of derivatives (e.g., N-ethyl vs. N-cyclopropyl) to isolate substituent effects .

Q. What advanced catalytic systems improve sulfonamide coupling efficiency?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.